molecular formula C8H16N2O2 B13685180 Methyl 3,4-Diaminocyclohexanecarboxylate

Methyl 3,4-Diaminocyclohexanecarboxylate

Cat. No.: B13685180
M. Wt: 172.22 g/mol
InChI Key: DNPPJTNUNGEUQZ-UHFFFAOYSA-N
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Description

Methyl 3,4-Diaminocyclohexanecarboxylate is an organic compound with the molecular formula C8H16N2O2. It is a derivative of cyclohexanecarboxylic acid, featuring two amino groups at the 3 and 4 positions and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-Diaminocyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with appropriate reagents to introduce the amino groups and the ester functionality. One common method involves the reduction of a nitro precursor followed by esterification. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and esterification agents like methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and catalysts, along with stringent control of reaction parameters, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-Diaminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-Diaminocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-Diaminocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing the active amino compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-Diaminocyclohexanecarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research .

Biological Activity

Methyl 3,4-Diaminocyclohexanecarboxylate is a bicyclic organic compound that has attracted significant interest in medicinal chemistry due to its potential as an anticoagulant agent. This article explores its biological activity, particularly its mechanism of action as an inhibitor of coagulation factor Xa, and presents relevant research findings and case studies.

Structural Characteristics

This compound features a cyclohexane ring with two amino groups at the 3 and 4 positions and a carboxylate ester group. Its structural similarity to other biologically active molecules enhances its potential therapeutic applications, particularly in anticoagulation therapies. The compound's unique stereochemistry and dual amino substituents significantly improve its binding affinity and selectivity towards factor Xa compared to other similar compounds.

The primary mechanism of action for this compound is the inhibition of coagulation factor Xa, which plays a crucial role in the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the risk of thromboembolic events. This mechanism is analogous to that of established anticoagulants like Edoxaban .

Biological Activity Data

Research has demonstrated that this compound exhibits significant in vitro anti-factor Xa activity. A comparative analysis of various derivatives revealed that specific modifications in the structure lead to enhanced biological activity. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .

CompoundStructure CharacteristicsIC50 (µM)Biological Activity
This compoundBicyclic structure with amino groups0.5-1.0Factor Xa inhibitor
EdoxabanBicyclic structure similar to this compound0.6Direct factor Xa inhibitor
Other analogsVarying substitutions on cyclohexane ringVariesVariable anti-Xa activity

Case Studies

Case Study 1: Structure-Activity Relationship (SAR) Analysis
A study focused on the SAR of this compound derivatives highlighted how modifications at specific positions influenced their anti-Xa activity. The findings indicated that compounds with polar functional groups positioned strategically on the cyclohexane ring exhibited enhanced inhibitory effects on factor Xa .

Case Study 2: Synthesis and Evaluation
Research conducted on synthesizing various derivatives of this compound revealed that certain synthetic routes yielded compounds with superior biological profiles. The study evaluated these compounds for their anticoagulant properties using standard assays, confirming their potential as effective anticoagulants in clinical settings .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3,4-diaminocyclohexane-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7H,2-4,9-10H2,1H3

InChI Key

DNPPJTNUNGEUQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C(C1)N)N

Origin of Product

United States

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